2-(2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)ethanol
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Overview
Description
2-(2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)ethanol is a complex organic compound with a unique structure that combines a benzimidazole core with a methoxyphenoxy group and an ethylsulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)ethanol typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Introduction of the Ethylsulfanyl Group: This step involves the reaction of the benzimidazole intermediate with an ethylsulfanyl reagent, such as ethylthiol, under basic conditions.
Attachment of the Methoxyphenoxy Group: The final step involves the reaction of the ethylsulfanyl-benzimidazole intermediate with 2-methoxyphenol in the presence of a suitable coupling agent, such as a carbodiimide, to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzimidazole core can be reduced under hydrogenation conditions using a catalyst such as palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structure suggests potential as a ligand for biological targets, making it of interest in drug discovery.
Medicine: It may have pharmacological properties that could be explored for therapeutic applications.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-(2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)ethanol exerts its effects would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially modulating their activity. The ethylsulfanyl and methoxyphenoxy groups could play a role in binding to these targets, while the benzimidazole core could interact with other parts of the molecule.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenoxy)ethylamine: This compound shares the methoxyphenoxy group but lacks the benzimidazole core and ethylsulfanyl linkage.
2-(2-Methoxyphenoxy)ethanol: Similar to the above, but with a hydroxyl group instead of an amine.
Benzimidazole derivatives: Compounds with a benzimidazole core but different substituents.
Uniqueness
2-(2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)ethanol is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the benzimidazole core, ethylsulfanyl linkage, and methoxyphenoxy group in a single molecule makes it a versatile compound for various applications.
Properties
Molecular Formula |
C18H20N2O3S |
---|---|
Molecular Weight |
344.4g/mol |
IUPAC Name |
2-[2-[2-(2-methoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]ethanol |
InChI |
InChI=1S/C18H20N2O3S/c1-22-16-8-4-5-9-17(16)23-12-13-24-18-19-14-6-2-3-7-15(14)20(18)10-11-21/h2-9,21H,10-13H2,1H3 |
InChI Key |
JPTVHJWPHHADPL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCCSC2=NC3=CC=CC=C3N2CCO |
Canonical SMILES |
COC1=CC=CC=C1OCCSC2=NC3=CC=CC=C3N2CCO |
Origin of Product |
United States |
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